NIOSH/YV5965550

Descripción

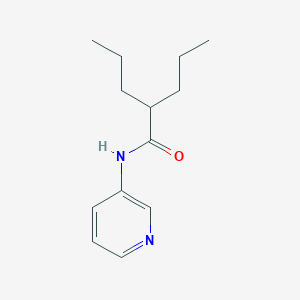

Structure

3D Structure

Propiedades

IUPAC Name |

2-propyl-N-pyridin-3-ylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-6-11(7-4-2)13(16)15-12-8-5-9-14-10-12/h5,8-11H,3-4,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBHJHDRRLZLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Techniques for Disodium Cobalt Ii Ethylenediaminetetraacetate

Chelation Synthesis Routes for Cobalt(II) Ethylenediaminetetraacetate (B1237979)

The primary method for synthesizing Disodium (B8443419) Cobalt(II) Ethylenediaminetetraacetate involves chelation, where the cobalt(II) ion is enveloped by the multidentate ligand, ethylenediaminetetraacetic acid (EDTA). This process is typically achieved through direct complexation of cobalt salts with EDTA in a suitable solvent.

Direct Complexation from Cobalt Salts and Ethylenediaminetetraacetic Acid

The direct complexation method is a straightforward and widely used approach for the synthesis of Disodium Cobalt(II) Ethylenediaminetetraacetate. This method involves the reaction of a cobalt(II) salt with a disodium salt of EDTA in an aqueous solution. Various cobalt(II) salts can be utilized as the source of the cobalt ion, including cobalt(II) chloride, cobalt(II) sulfate, and cobalt(II) acetate (B1210297).

The general reaction can be represented as:

CoX₂ + Na₂H₂EDTA → Na₂[Co(EDTA)] + 2HX

Where X represents the anion from the cobalt salt (e.g., Cl⁻, SO₄²⁻/2, CH₃COO⁻). The reaction is typically carried out in water, where the reactants are dissolved and stirred to facilitate the formation of the stable chelate complex. For instance, the synthesis can be achieved by reacting cobalt(II) chloride hexahydrate with a 10% solution of ethylenediamine (B42938) (en) amazonaws.com. Similarly, cobalt(II) acetate has been used in the synthesis of cobalt coordination polymers kashanu.ac.ir. The choice of the cobalt salt can influence the reaction rate and the purity of the final product, depending on the solubility of the reactants and byproducts.

Solvent Selection and Its Influence on Reaction Efficiency and Product Purity

The choice of solvent is a critical parameter in the synthesis of coordination compounds, significantly impacting reaction efficiency, yield, and the purity of the final product. For the synthesis of Disodium Cobalt(II) Ethylenediaminetetraacetate, water is the most commonly employed solvent due to the high solubility of the reactants, disodium EDTA and various cobalt(II) salts. Aqueous solutions facilitate the ionization of the reactants, promoting the chelation process.

While water is the preferred solvent for the reaction itself, other organic solvents can play a role in the purification of the product. For example, organic solvents are often used to precipitate the synthesized metal-EDTA complexes from the aqueous reaction mixture . The addition of a solvent in which the complex has low solubility can induce crystallization or precipitation, thereby separating it from unreacted starting materials and soluble byproducts. The selection of the appropriate solvent for precipitation is crucial to maximize the recovery of the pure product. The polarity of the solvent can also influence the stability and structure of the resulting complex youtube.comnih.gov.

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Control

To maximize the yield and control the stereochemistry of the resulting complex, careful optimization of reaction conditions such as temperature, pressure, and pH is essential.

Temperature and Pressure Effects on Complex Formation

Temperature plays a significant role in the synthesis of cobalt complexes, influencing both the reaction rate and the stability of the final product. Generally, increasing the temperature accelerates the reaction rate, leading to a shorter synthesis time. For instance, in the synthesis of some cobalt complexes, heating is employed to ensure the completion of the reaction ias.ac.in. However, excessively high temperatures can lead to the decomposition of the complex or the formation of unwanted side products. The optimal temperature for the synthesis of Disodium Cobalt(II) Ethylenediaminetetraacetate is typically determined empirically to achieve a balance between a reasonable reaction rate and the stability of the product.

The effect of pressure on the synthesis of this specific complex is less commonly studied and reported in the literature. For most solution-phase syntheses of coordination compounds at or near atmospheric pressure, the influence of pressure is considered minimal.

pH Control and Buffering Strategies in Aqueous Synthesis

The pH of the reaction medium is a critical factor in the synthesis of metal-EDTA complexes. The chelating ability of EDTA is highly dependent on the pH of the solution. EDTA has four carboxylic acid groups and two amine groups, and its degree of protonation changes with pH. At low pH values, the carboxylate groups are protonated, reducing the availability of the negatively charged oxygen donor atoms for coordination with the metal ion. As the pH increases, the carboxylic acid groups deprotonate, enhancing the chelating strength of the EDTA molecule.

For the formation of a stable cobalt(II)-EDTA complex, the pH of the solution is typically adjusted to a neutral or slightly alkaline range. This ensures that a sufficient concentration of the fully deprotonated EDTA⁴⁻ anion is present to effectively chelate the cobalt(II) ions. Buffering agents are often employed to maintain the pH within the optimal range throughout the reaction, preventing fluctuations that could lead to the precipitation of cobalt hydroxide (B78521) or the formation of less stable protonated EDTA complexes. The use of a buffer system helps to ensure a consistent reaction environment, leading to higher yields and purity of the desired Disodium Cobalt(II) Ethylenediaminetetraacetate. The stability of the resulting complex is also influenced by pH, with the complex being more stable in a specific pH range scielo.brbris.ac.uk.

Green Chemistry Approaches in the Synthesis of Coordination Compounds

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods, in line with the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances. In the context of the synthesis of coordination compounds like Disodium Cobalt(II) Ethylenediaminetetraacetate, several green chemistry strategies are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a promising green synthetic technique. It can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods nih.govyoutube.comtandfonline.com. This energy-efficient method can also enable reactions to be carried out in the absence of a solvent or in environmentally benign solvents like water.

Sonochemical Synthesis: The use of ultrasound in chemical reactions, known as sonochemistry, is another green approach. Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, can create localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and the formation of nanostructured materials nih.govnih.govijcce.ac.ir. This technique has been successfully applied to the synthesis of various cobalt coordination compounds ub.edu.

Mechanochemistry: This solvent-free method involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions researchgate.netresearchgate.net. By eliminating the need for solvents, mechanochemistry can significantly reduce waste and simplify product purification. This approach has been shown to be effective for the rapid and sustainable synthesis of cobalt(II) Schiff base complexes researchgate.net.

These green chemistry approaches offer promising alternatives to traditional synthetic methods, with the potential to make the production of Disodium Cobalt(II) Ethylenediaminetetraacetate and other coordination compounds more efficient and environmentally sustainable.

Solvent-Free Synthesis and Mechanochemical Methods

The traditional synthesis of metal-EDTA complexes often involves the use of solvents, which can pose environmental and economic challenges. In recent years, solvent-free and mechanochemical approaches have emerged as promising green alternatives for the synthesis of coordination compounds, including those of cobalt.

Mechanochemistry, a technique that utilizes mechanical energy to induce chemical reactions, offers several advantages over conventional solution-based methods. These benefits include reduced solvent waste, shorter reaction times, and the potential for accessing novel chemical structures and reactivity. While specific research detailing the mechanochemical synthesis of Disodium Cobalt(II) Ethylenediaminetetraacetate is not extensively documented in publicly available literature, the principles have been successfully applied to other cobalt complexes and metal-organic frameworks (MOFs).

Table 1: Comparison of Conventional vs. Mechanochemical Synthesis Approaches

| Feature | Conventional Solution-Based Synthesis | Mechanochemical Synthesis |

| Solvent Usage | High | Minimal to None |

| Reaction Time | Often hours to days | Typically minutes to a few hours |

| Energy Input | Primarily thermal | Mechanical |

| Waste Generation | Significant solvent waste | Reduced waste streams |

| Process Steps | Often involves multiple steps of dissolution, reaction, and crystallization | Can often be performed in a single step |

This table provides a generalized comparison based on literature for coordination compound synthesis.

Utilization of Sustainable Reagents and Catalysts

The principles of green chemistry are increasingly being applied to the synthesis of coordination compounds, focusing on the use of renewable resources and environmentally benign catalysts. While specific studies on the use of sustainable reagents for the direct synthesis of Disodium Cobalt(II) Ethylenediaminetetraacetate are limited, broader research in the field of cobalt complex synthesis points towards emerging sustainable practices.

One area of exploration is the use of biomass-derived materials as precursors or ligands. For example, pineapple peel waste has been utilized in the green synthesis of cobalt oxide nanoparticles, where the biomolecules in the peel act as reducing and capping agents. While this example pertains to nanoparticle synthesis, it highlights the potential for using biomass-derived chelating agents as sustainable alternatives to synthetic ligands like EDTA. Research into modifying natural polymers or extracting chelating molecules from plant sources could provide a future pathway for the sustainable synthesis of cobalt chelates.

In the realm of catalysis, the focus is on replacing hazardous and expensive noble metal catalysts with more abundant and less toxic alternatives. Iron, manganese, and cobalt-based catalysts are being investigated for various organic transformations and could potentially be applied to the synthesis of complex chelates under milder and more sustainable conditions. The development of cobalt-based catalysts that can facilitate the complexation reaction with high efficiency and selectivity in green solvents, such as water or bio-derived solvents, is an active area of research. For example, an air- and water-stable cobalt-based catalyst has been developed for the synthesis of silicon precursors, demonstrating the potential for creating robust and sustainable cobalt catalysts.

Alternative Precursors and Ligand Derivatization Strategies for Analogous Cobalt-EDTA Complexes

Research into analogous cobalt-EDTA complexes often involves the modification of the EDTA ligand itself or the use of alternative cobalt precursors to tune the properties of the resulting complex for specific applications.

Ligand Derivatization:

The functionalization of the EDTA backbone allows for the creation of new chelating agents with tailored properties. For instance, EDTA has been functionalized and attached to polymers like polyacrylonitrile. These modified polymers can then form complexes with various metal ions, including Co(II), and have applications in areas such as metal ion sorption. The synthesis of EDTA analogues with different linker lengths between the nitrogen atoms or with varied substituent groups on the carbon backbone can also lead to cobalt complexes with different stabilities and coordination geometries. Studies on ligands such as 1,3-propylenediaminetetraacetic acid (1,3-PDTA) and ethylenediaminetetrapropionic acid (EDTP) have shown that the structure of the ligand significantly influences the stability of the resulting cobalt(II) complexes.

Table 2: Stability Constants of Cobalt(II) Complexes with EDTA and its Analogs

| Ligand | Log K |

| EDTA | 16.31 |

| 1,3-PDTA | 10.59 |

| EDTP | 12.80 |

Data represents the logarithm of the formation constant (K) and is indicative of the stability of the complex. Higher values indicate greater stability.

Alternative Precursors:

The choice of the cobalt precursor can also influence the reaction pathway and the final product. While cobalt(II) chloride and cobalt(II) nitrate are common starting materials, researchers have explored other precursors. Cobalt(II) acetate and cobalt(II) sulfate are also frequently used. In some synthetic strategies for cobalt-based materials, precursors such as cobalt(II) alginate have been used for the green synthesis of cobalt oxide nanoparticles. For the synthesis of more complex coordination polymers and MOFs, pre-assembled coordination polymers or different cobalt salts can be employed to direct the formation of the desired architecture. The use of cobalt(III) ammine complexes as precursors has also been investigated for the synthesis of cobalt nanoparticles, showcasing the versatility of different cobalt coordination compounds as starting materials.

Structural Elucidation and Spectroscopic Characterization of Disodium Cobalt Ii Ethylenediaminetetraacetate

Advanced X-ray Crystallography for Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction Analysis

A study of a seven-coordinate Co-EDTA complex, aquo(ethylenediaminetriacetatoacetic acid)cobalt(III) dihydrate, shows a distorted pentagonal bipyramidal geometry around the cobalt center. acs.orgmyttex.net However, for the more common hexacoordinate [Co(EDTA)]²⁻, the octahedral geometry is prevalent. wikipedia.org

The crystallographic data for a representative [Co(edta)]⁻ anion is presented in the table below, derived from the structure of Λ-[Co(en)₃]∆-[Co(edta)]₂Cl·10H₂O. mdpi.com

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 13.0187(8) |

| b (Å) | 15.4433(10) |

| c (Å) | 17.2326(11) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3123.3(3) |

| Z | 4 |

| Data from the crystallographic study of Λ-[Co(en)₃]∆-[Co(edta)]₂Cl·10H₂O. mdpi.com |

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful technique for the identification of crystalline phases and the assessment of sample purity. Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint. While specific PXRD data for solid Disodium (B8443419) Cobalt(II) Ethylenediaminetetraacetate (B1237979) is not extensively reported in the literature, the technique is fundamental in characterizing cobalt-containing materials. For instance, PXRD has been used to study the products of thermal decomposition of Co(II)-EDTA complexes, revealing the formation of various cobalt oxide and metallic cobalt phases at different temperatures. researchgate.net The technique is also crucial in confirming the crystal structure of novel cobalt(II) coordination polymers and other complexes. nih.govjocpr.com The absence of peaks from potential impurities in a PXRD pattern is a strong indicator of the purity of the synthesized compound.

Vibrational Spectroscopy for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and how they are affected by coordination to a metal center.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly sensitive to the vibrations of polar bonds. In the context of Disodium Cobalt(II) Ethylenediaminetetraacetate, the most informative regions of the IR spectrum are those corresponding to the carboxylate (COO⁻) and amine (C-N) groups of the EDTA ligand.

Upon chelation of the Co(II) ion by the EDTA ligand, significant shifts in the vibrational frequencies of the carboxylate groups are observed. In free EDTA, the carboxylic acid C=O stretching vibration appears at a higher frequency. In the complex, the coordination of the carboxylate oxygen atoms to the cobalt ion leads to a delocalization of the C=O bond, resulting in a shift of the asymmetric and symmetric stretching vibrations.

A study on related Fe(III)-EDTA complexes provides a useful comparison. conicet.gov.ar For Na[FeEDTA(H₂O)]·2H₂O, the asymmetric carboxylate stretch (νₐₛ(COO⁻)) appears as a strong band in the infrared spectrum, while the symmetric stretch (νₛ(COO⁻)) is also clearly observed. The positions of these bands are indicative of the coordination mode of the carboxylate groups.

In a study of EDTA-functionalized silica-coated nanomagnetite for cobalt(II) ion adsorption, the formation of the [Co(EDTA)]²⁻ complex was confirmed by the appearance of a peak at 1617 cm⁻¹, attributed to the vibration of the coordinated carboxylic group (C=O). utsa.edu

The table below summarizes typical IR absorption bands for metal-EDTA complexes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| ν(O-H) | ~3400 (broad) | Stretching vibration of water molecules (if present) |

| νₐₛ(COO⁻) | ~1600-1650 | Asymmetric stretching of coordinated carboxylate groups |

| νₛ(COO⁻) | ~1400-1450 | Symmetric stretching of coordinated carboxylate groups |

| ν(C-N) | ~1100-1130 | C-N stretching of the ethylenediamine (B42938) backbone |

| ν(Co-N) | ~400-500 | Cobalt-Nitrogen stretching vibration |

| ν(Co-O) | ~300-400 | Cobalt-Oxygen stretching vibration |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to FT-IR and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms. The Raman spectrum of Disodium Cobalt(II) Ethylenediaminetetraacetate would provide further confirmation of the coordination of the EDTA ligand.

The symmetric stretching vibration of the carboxylate groups (νₛ(COO⁻)) often gives a strong signal in the Raman spectrum. Furthermore, the low-frequency region of the Raman spectrum is particularly informative for observing the metal-ligand vibrations, such as the Co-N and Co-O stretching modes. These vibrations are direct probes of the coordination environment of the cobalt(II) ion.

In a study of Fe(III)-EDTA complexes, the symmetric Fe-O-Fe stretching mode in the dimeric complex was identified by a strong band in the Raman spectrum. conicet.gov.ar While the Co(II)-EDTA complex is monomeric in solution, the principle of using Raman to identify metal-ligand bonds is the same. The Raman spectra of EDTA-treated carbon nanotubes show characteristic D and G bands, which are not directly relevant to the complex itself but illustrate the utility of the technique in related material science applications. rsc.org

Electronic Spectroscopy for d-Orbital Splitting and Ligand Field Analysis

Electronic spectroscopy, typically UV-Visible spectroscopy, is a powerful technique for investigating the electronic structure of transition metal complexes. The absorption of light in the visible and near-infrared regions corresponds to the promotion of electrons between d-orbitals that have been split in energy by the ligand field.

For a Co(II) ion, which has a d⁷ electron configuration, in an octahedral ligand field, three spin-allowed electronic transitions are expected. researchgate.netias.ac.in The electronic spectrum of the [Co(EDTA)]²⁻ complex in aqueous solution typically shows absorption bands in the visible region. researchgate.nettsijournals.com One study reports that the Co(II)-EDTA complex absorbs at approximately 490 nm. researchgate.net Another study on the oxidation of Co(II)EDTA to Co(III)EDTA followed the reaction by monitoring the absorbance at 535 nm, which is the maximum absorbance of the resulting Co(III)EDTA product. tsijournals.com The absorption spectrum of Co(II)EDTA itself is characterized by peaks at different wavelengths, with one reported around 465-490 nm. researchgate.net

The energies of these absorption bands can be used to determine the ligand field splitting parameter (10Dq or Δₒ) and the Racah parameter (B), which is a measure of the inter-electronic repulsion in the d-orbitals. These parameters provide a quantitative measure of the metal-ligand bond strength and the degree of covalency.

The Tanabe-Sugano diagram for a d⁷ ion in an octahedral field is used to assign the observed electronic transitions and calculate the ligand field parameters. The expected transitions for a high-spin octahedral Co(II) complex are:

⁴T₁g(F) → ⁴T₂g(F) (ν₁)

⁴T₁g(F) → ⁴A₂g(F) (ν₂)

⁴T₁g(F) → ⁴T₁g(P) (ν₃)

The table below presents typical electronic absorption data for octahedral Co(II) complexes.

| Transition | Energy Range (cm⁻¹) |

| ν₁: ⁴T₁g(F) → ⁴T₂g(F) | 8,000 - 10,000 |

| ν₂: ⁴T₁g(F) → ⁴A₂g(F) | 16,000 - 18,000 |

| ν₃: ⁴T₁g(F) → ⁴T₁g(P) | 19,000 - 22,000 |

The analysis of the electronic spectrum of Disodium Cobalt(II) Ethylenediaminetetraacetate within the framework of ligand field theory confirms its pseudo-octahedral geometry and provides valuable information about the electronic interactions between the cobalt(II) ion and the EDTA ligand.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a fundamental technique for studying the electronic transitions within transition metal complexes. For Disodium Cobalt(II) Ethylenediaminetetraacetate, the UV-Vis spectrum is characterized by absorption bands corresponding to d-d electronic transitions of the high-spin Co(II) center. The aqueous solution of the Co(II)-EDTA complex typically exhibits a primary absorption maximum around 490 nm. researchgate.netresearchgate.net This absorption is responsible for the characteristic pink-purple color of the complex solution.

The position and intensity of these bands are sensitive to the coordination environment of the cobalt ion. For instance, the oxidation of the cobalt center from Co(II) to Co(III) results in a noticeable shift in the absorption spectrum. The Co(III)-EDTA complex shows a red-shift, with its primary absorption maximum appearing at approximately 535 nm. researchgate.netresearchgate.net This spectral difference allows for the spectrophotometric monitoring of redox reactions involving the complex. researchgate.net A dual-wavelength method, using measurements at 490 nm and 580 nm, has been developed to quantify Co(II)EDTA in the presence of Co(III)EDTA. researchgate.net

Table 1: UV-Vis Absorption Maxima for Cobalt-EDTA Complexes

| Complex | λmax (nm) | Reference |

|---|---|---|

| Co(II)EDTA | ~490 | researchgate.netresearchgate.net |

| Co(III)EDTA | ~535 | researchgate.netresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Although the EDTA ligand itself is achiral, its coordination around a metal center like cobalt can result in a chiral complex. The ethylenediamine backbone of the EDTA ligand adopts a gauche conformation, and the four acetate (B1210297) arms wrap around the metal ion, creating a propeller-like structure that can exist as two non-superimposable mirror images (enantiomers), designated as Δ and Λ.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is essential for studying these chiral properties. The CD spectra of chiral cobalt(III)-EDTA type complexes have been studied extensively, revealing that the splitting patterns are characteristic of the specific stereochemistry. electronicsandbooks.comacs.orgkg.ac.rs For example, the CD spectra of related Co(III) complexes with EDTA-type ligands show that dominant CD peaks of opposite sign can arise from isomers with the same absolute configuration of the chelate rings, highlighting the influence of chelate ring size and conformation on the chiroptical properties. acs.org In cobalt(II) complexes, the d-d transitions are optically active and give rise to characteristic CD signals, which can be used to assign the absolute configuration (Δ or Λ) at the metal center. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Cobalt(II) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic molecules, such as high-spin cobalt(II) complexes, presents unique challenges and opportunities compared to their diamagnetic counterparts. The presence of unpaired electrons in the Co(II) ion (a d⁷ metal) leads to significant changes in the NMR spectrum, including large chemical shift ranges and substantial line broadening. mdpi.comjournals.co.za

The observed chemical shifts, known as paramagnetic or hyperfine shifts, are the sum of two main contributions: the contact shift and the pseudocontact shift. journals.co.za

Contact Shift: Arises from the delocalization of unpaired electron spin density from the metal ion to the ligand nuclei. It provides direct information about the electronic structure and bonding within the complex. journals.co.za

Pseudocontact Shift (PCS): A through-space dipolar interaction that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. nih.govnih.gov

These large shifts can spread the NMR signals over a range of hundreds of ppm, which can simplify crowded spectral regions but also complicates assignments. mdpi.comnih.gov Furthermore, the unpaired electrons provide efficient relaxation pathways for the nuclei, leading to broader resonance lines.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

Assigning the ¹H and ¹³C NMR spectra of paramagnetic Co(II) complexes like [Co(EDTA)]²⁻ is a non-trivial task. The signals are often significantly shifted and broadened beyond typical diamagnetic ranges. researchgate.netrsc.org For example, ¹H NMR spectra of other paramagnetic Co(II) complexes show resonances spread from over +100 ppm to -100 ppm. mdpi.comnih.gov The assignment of these highly shifted signals often requires advanced techniques such as 2D NMR (COSY, EXSY) and theoretical calculations of spin density. researchgate.netnih.govrsc.org

While specific, fully assigned ¹H and ¹³C NMR spectra for Disodium Cobalt(II) Ethylenediaminetetraacetate are not commonly found in standard literature due to these complexities, the principles of paramagnetic NMR provide a framework for interpretation. The protons and carbons of the EDTA ligand closer to the paramagnetic Co(II) center are expected to experience the largest hyperfine shifts and the most significant line broadening. For comparison, the ¹H and ¹³C NMR data for the diamagnetic ligand, disodium EDTA, are well-established and show sharp signals in the expected diamagnetic regions.

Table 2: Representative NMR Data for Diamagnetic EDTA Species

| Nucleus | Compound | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Disodium EDTA | D₂O | 3.75 (s, 8H, -CH₂COO⁻), 3.32 (s, 4H, -NCH₂CH₂N-) |

| ¹³C | Disodium EDTA | D₂O | 179.0 (COO⁻), 59.8 (-CH₂COO⁻), 52.1 (-NCH₂CH₂N-) |

Note: These are typical values and can vary slightly with pH and concentration.

In the paramagnetic [Co(EDTA)]²⁻ complex, these signals would be shifted dramatically. The interpretation of such spectra for Co(II) complexes often relies on quantum chemistry calculations to predict the spin density distribution and the resulting contact shifts, which aids in the assignment of the observed resonances. researchgate.net

Paramagnetic Relaxation Enhancement (PRE) Studies

The presence of a paramagnetic center like Co(II) significantly increases the relaxation rates (both longitudinal, R₁, and transverse, R₂) of nearby nuclei. This phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), is a powerful tool for obtaining structural information. ulisboa.pt The magnitude of the PRE effect is strongly dependent on the distance (r) between the paramagnetic center and the nucleus, typically following an r⁻⁶ relationship. nih.gov

PRE allows for the measurement of distances up to ~40 Å, far beyond the ~5-6 Å range accessible through the Nuclear Overhauser Effect (NOE) in diamagnetic systems. nih.gov By measuring the enhanced relaxation rates of the EDTA ligand's protons or carbons, one can determine their distances from the central Co(II) ion, providing valuable constraints for defining the solution-state conformation and dynamics of the complex. acs.org

Synthetic metal complexes, including those with Co(II), are often used as paramagnetic probes attached to biomolecules like proteins to study their structure and interactions. nih.govacs.orgnih.gov The principles are the same: the Co(II) ion enhances the relaxation of nearby nuclei, providing distance restraints that are crucial for structural modeling.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and probing the structure of molecules through their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing metal complexes like Disodium Cobalt(II) Ethylenediaminetetraacetate, as it allows the transfer of intact complex ions from solution to the gas phase. In ESI-MS analysis, the [Co(EDTA)]²⁻ complex can be observed in the negative ion mode. For example, the singly charged anion [Co(EDTA)-H]⁻ or the related [Co(EDTA)]⁻ species can be detected. nih.govresearchgate.net A study using ESI-MS for metal speciation identified the [⁵⁹Co(edta)]⁻ ion at a mass-to-charge ratio (m/z) of 347.

Under collision-induced dissociation (CID) conditions within the mass spectrometer, the metal-EDTA complex undergoes characteristic fragmentation. The fragmentation behavior of EDTA complexes is well-studied and typically involves sequential losses of small neutral molecules. nih.gov A common fragmentation pathway for metal-EDTA complexes is the successive loss of CO₂ (44 Da) and H₂O (18 Da) from the carboxylate arms. nih.gov For the free EDTA ligand (derivatized), major fragments correspond to the cleavage of the C-N bonds, leading to the loss of acetate or larger N-containing groups. researchgate.net The specific fragmentation pattern of [Co(EDTA)]²⁻ provides a fingerprint that confirms the identity of the complex and can offer insights into its gas-phase structure and the relative strengths of its coordination bonds. nih.govnih.govlibretexts.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique utilized for the analysis of large, non-volatile, and thermally labile molecules, including metal complexes. researchgate.netshimadzu.com.au In the analysis of Disodium Cobalt(II) Ethylenediaminetetraacetate, MALDI-TOF (Time-of-Flight) mass spectrometry provides critical information regarding the molecular weight and the integrity of the complex, as well as insights into its fragmentation pathways.

When subjected to MALDI-MS analysis, the complex is co-crystallized with an energy-absorbing matrix. Upon irradiation by a laser, the matrix transfers energy to the analyte, facilitating its desorption and ionization with minimal fragmentation. shimadzu.com.au For Disodium Cobalt(II) Ethylenediaminetetraacetate (C₁₀H₁₂CoN₂Na₂O₈), the expected molecular ion would be [C₁₀H₁₂CoN₂Na₂O₈]⁺. However, depending on the ionization conditions and the matrix used, adducts with the matrix or cationization with species other than sodium may be observed. It is also common to observe the loss of one or both sodium ions.

Fragmentation of metal-EDTA complexes under mass spectrometric conditions, such as Collision-Induced Dissociation (CID) which can be analogous to in-source decay in MALDI, typically follows predictable pathways. nih.gov The fragmentation pattern can reveal structural details of the chelate. Common fragmentation pathways for the [Co(EDTA)]²⁻ anion would involve sequential losses of carboxyl groups (-COO or CO₂) and fragmentation of the ethylenediamine backbone. The initial complex, [Na₂(Co(EDTA))], would likely show loss of the sodium counter-ions first. Subsequent fragmentation of the cobalt-EDTA core can occur through several cleavages:

Decarboxylation: Loss of one or more carboxylate groups is a common fragmentation pathway. This would be observed as peaks corresponding to the loss of 44 Da (CO₂) or 45 Da (COOH).

Cleavage of the N-C bond: Fragmentation can occur at the bond between the nitrogen atom and the acetate arm, leading to the loss of a glycinate (B8599266) moiety (CH₂COOH).

Cleavage of the Ethylenediamine Bridge: The C-C bond in the ethylenediamine backbone can also fragment, leading to a split of the ligand.

The resulting mass spectrum would display a parent ion peak corresponding to the intact complex (or its sodiated/desodiated forms) and a series of fragment ion peaks that help confirm the identity and structure of the compound. The study of these fragmentation patterns is crucial for distinguishing between isomers and understanding the bonding within the complex. nih.govresearchgate.net

Thermal Analysis for Decomposition Pathways and Stability Profiling

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition profile of coordination compounds. For Disodium Cobalt(II) Ethylenediaminetetraacetate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information on mass changes and associated energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.com The resulting TGA curve provides information on dehydration, desolvation, and decomposition processes. For hydrated forms of Disodium Cobalt(II) Ethylenediaminetetraacetate, the TGA thermogram typically exhibits a multi-stage decomposition profile.

The thermal decomposition generally proceeds as follows:

Dehydration: The initial weight loss, occurring at relatively low temperatures (typically below 200°C), corresponds to the removal of water of hydration. The number of water molecules can be quantitatively determined from the percentage of mass lost in this step. mdpi.com

Decomposition of the Anhydrous Complex: Following dehydration, the anhydrous complex remains stable up to a higher temperature, after which the organic ligand begins to decompose. scientificelectronicarchives.org The decomposition of the EDTA ligand is a complex process that occurs in several overlapping stages. Studies on related Co-EDTA complexes show this principal decomposition stage occurs at temperatures above 350°C. researchgate.net This process involves the breakdown of the carboxylate groups and the ethylenediamine backbone. researchgate.netscielo.br

Formation of Final Residue: The final stage of decomposition results in a stable residue. In an inert atmosphere, the residue may be cobalt metal or cobalt carbide, while in an oxidizing atmosphere (like air), the final product is typically a cobalt oxide, such as CoO or Co₃O₄. researchgate.net

The specific temperatures and weight loss percentages are dependent on experimental conditions such as the heating rate and the atmosphere (inert or oxidizing). scientificelectronicarchives.org

Table 1: Representative TGA Data for a Metal-EDTA Complex Decomposition This table is a representative example based on typical thermal decomposition patterns of metal-EDTA complexes.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | 80 - 180 | Variable (e.g., ~8-15%) | Dehydration (Loss of water molecules) |

| 2 | 250 - 500 | Variable (e.g., ~50-60%) | Decomposition of the organic EDTA ligand |

| 3 | > 500 | - | Formation of stable metal oxide residue |

Mechanistic Investigations of Chemical Reactivity and Transformation of Cobalt Edta Complexes

Ligand Exchange Kinetics and Mechanisms in Solution

The exchange of ligands in cobalt-EDTA complexes is a critical aspect of their reactivity, influencing their stability and interaction with other chemical species. The kinetics of these reactions are dictated by the nature of the cobalt ion's oxidation state and the surrounding chemical environment.

Substitution Reactions with Competing Ligands

Cobalt(II)-EDTA complexes are known to be labile, meaning they undergo ligand substitution reactions relatively quickly. nih.gov In contrast, cobalt(III)-EDTA complexes are exceptionally inert due to the high crystal field stabilization energy of the low-spin d6 Co(III) center. researchgate.net This inherent stability makes ligand exchange a slow process for Co(III)-EDTA.

The substitution of EDTA in a cobalt complex by another ligand, or the displacement of a coordinated ligand by EDTA, is influenced by several factors. For instance, the chelate effect plays a significant role; the replacement of monodentate ligands (like water) with a multidentate ligand like EDTA is entropically favorable, leading to a large positive entropy change and a negative Gibbs free energy change for the reaction. savemyexams.com This is exemplified by the reaction of aqueous cobalt(II) with EDTA, which results in a more stable complex. savemyexams.com

Studies have shown that competing ligands can displace EDTA from cobalt(II) chelates. For example, the ligand BT (not specified in the search results) has been shown to displace EDTA from its cobalt(II) chelate in a reaction that is first-order in both the BT ligand and the metal chelate. oup.com The mechanism of such substitution reactions can be complex, often proceeding through simultaneous reaction paths. oup.com In the case of Co(III) complexes, ligand exchange is generally slow but can be influenced by the presence of other species in solution. nih.gov

Solvent-Assisted Ligand Dissociation and Association

The solvent plays a crucial role in the ligand exchange reactions of cobalt-EDTA complexes. Solvent molecules can directly participate in the reaction mechanism, assisting in the dissociation of the EDTA ligand or the association of an incoming ligand. This is often referred to as a solvent-assisted mechanism. uci.edu

For cobalt(II) complexes, which are labile, the transformation from an aqua complex to a halogenated species in solution occurs via a stepwise mechanism with time scales ranging from picoseconds to nanoseconds. pnas.org The dynamics of this exchange are significantly faster when the coordination geometry is retained. However, if a change in geometry occurs, such as from octahedral to tetrahedral, this structural change can become the rate-limiting step. pnas.org Evidence suggests a mechanism where the entering ligand assists in the displacement of water molecules. pnas.org

In the case of the more inert Co(III)-EDTA complexes, the interaction with the solvent is also significant. The color of the K[Co(edta)]·2H₂O complex, for example, changes from reddish-violet in water to bluish-violet in acetone, indicating an outer-sphere interaction with the solvent molecules that influences the d-d transition energies of the complex. oup.com This interaction is related to the electrophilic ability of the solvent. oup.com An increase in the rate of certain reactions in media of lower relative permittivity can be attributed to the disruption of the solvent structure, which facilitates the solvation and dissociation of intermediate species. acs.org

Redox Chemistry of Cobalt(II)/Cobalt(III) Couple in the Presence of EDTA

The redox potential of the Co(II)/Co(III) couple is significantly influenced by the coordination of the EDTA ligand. This section explores the kinetics and pathways of electron transfer and the environmental factors affecting the redox potential.

Electron Transfer Rates and Pathways

The rate of electron transfer in cobalt-EDTA systems is highly dependent on the oxidation state and the specific complex. Electron transfer between Co(I) and Co(II) complexes is generally very fast, with rate constants around 10⁹ M⁻¹s⁻¹, while the reaction between Co(II) and Co(III) species is much slower, with a rate constant of approximately 18 M⁻¹s⁻¹. libretexts.orglibretexts.org

The intramolecular electron transfer from a coordinated EDTA ligand to a Co(III) center can occur, leading to the reduction of the metal and oxidation of the ligand. oup.com For most Co(III)-aminocarboxylate complexes, this intramolecular electron transfer occurs on a timescale greater than two weeks. researchgate.net However, under elevated temperatures, this reaction can be significantly accelerated. For Co(III)-EDTA, the electron transfer from the EDTA carboxyl group to the Co(III) ion follows first-order kinetics with an activation energy of 91.8 kJ/mol at pH 12. researchgate.net

The electron transfer between a cobalt-EDTA complex and another redox-active species is also a key area of study. For example, the reaction between Co(II)EDTA²⁻ and the ferricyanide (B76249) ion, [Fe(CN)₆]³⁻, has been investigated to understand the operative mechanisms of electron transfer. acs.org

Influence of Ligand Environment on Redox Potentials

The ligand environment has a profound effect on the redox potential of the cobalt couple. The coordination of EDTA stabilizes the Co(III) oxidation state more than the Co(II) state, which is reflected in their respective redox potentials. The standard reduction potential for the Co(III)EDTA⁻/Co(II)EDTA²⁻ half-reaction is +0.47 V. researchgate.net

The nature of the ligands coordinated to the cobalt ion can tune its redox properties. For instance, the introduction of different ligands can cause predictable changes to the redox potential of the cobalt center. rsc.org Even long-range electrostatic effects, without changes to the primary coordination sphere, have been shown to influence the redox chemistry. rsc.org Density functional theory (DFT) calculations have been used to study the effect of different ligands on the redox potential of cobalt complexes, showing a close relationship between the redox potential and the optimized structural parameters of the species. researchgate.net The charge of the complex also plays a significant role; the rate of electron transfer between a cobalt complex and an iron(II) chelate was found to be larger for the less negatively charged iron chelate. psu.edu

The pH of the solution also impacts the redox behavior. In vitro studies under reducing conditions similar to those in the rumen have shown that Co(III)EDTA can be reduced to Co(II)EDTA, which subsequently dissociates. nih.gov This indicates that the stability of the complex and its redox state are sensitive to the redox potential of the environment.

Hydrolysis and Degradation Pathways of the Chelate in Various Chemical Environments

The stability of the cobalt-EDTA chelate is not absolute, and it can undergo hydrolysis and degradation under specific environmental conditions, such as elevated temperatures and extreme pH values.

The thermal degradation of metal-EDTA chelates has been studied extensively. In general, coordination to a metal ion stabilizes the EDTA molecule against thermal and hydrolytic degradation. cdnsciencepub.com However, at elevated temperatures (230–310 °C) in alkaline aqueous solution, even stable chelates like Co(II)-EDTA will decompose. cdnsciencepub.com The degradation of EDTA itself in basic solutions is significant at temperatures of 175°C or higher. researchgate.net

The degradation of Co(III)-EDTA can also be induced by advanced oxidation processes. For example, photocatalysis using TiO₂/UV and photochemical methods with H₂O₂/UV-C have been shown to degrade the EDTA molecule, leading to the release of cobalt ions. researchgate.net In the absence of light, cobalt precipitates at a pH of about 10–11, but under irradiation, precipitation begins at a lower pH of 8–9, which is explained by the formation of Co(III) species that precipitate at a lower pH than Co(II). researchgate.net

The pH of the solution is a critical factor in the stability of the EDTA complex. The fully deprotonated form of EDTA (EDTA⁴⁻), which is dominant at pH values above 10.37, is optimal for forming stable metal complexes. pearson.com At lower pH values, the carboxylate and amine groups of EDTA become protonated, reducing the chelating ability of the ligand and potentially leading to dissociation of the complex. quora.com While EDTA is generally resistant to hydrolysis by strong acids or alkalis, the stability of the metal complex is pH-dependent. europa.eu

Table of Research Findings on Cobalt-EDTA Degradation

| Condition | Observation | Reference |

| Elevated Temperature (200 °C, pH 12) | Co(III) in Co(III)-EDTA is reduced to Co(II) with a half-conversion time of 0.2 seconds. | researchgate.net |

| High Temperature (230-310 °C, alkaline) | Co(II)-EDTA undergoes thermal degradation. | cdnsciencepub.comcdnsciencepub.com |

| TiO₂/UV or H₂O₂/UV-C | Degradation of the EDTA ligand and release of cobalt ions. | researchgate.net |

| Reducing Conditions (-250 to -328 mV) | Reduction of Co(III) to Co(II) and subsequent dissociation of the Co(II)EDTA complex. | nih.gov |

| Acidic/Basic pH | Stability of the Co-EDTA complex is pH-dependent due to protonation/deprotonation of EDTA. | pearson.comquora.com |

pH-Dependent Hydrolytic Stability

The stability of metal-EDTA complexes is significantly influenced by the pH of the solution. Ethylenediaminetetraacetic acid (EDTA) is a polyprotic acid, and its degree of protonation is pH-dependent. The fully deprotonated form, Y⁴⁻, is most effective for chelation. As the pH decreases, the concentration of Y⁴⁻ diminishes, leading to a decrease in the stability of the metal-EDTA complex. oup.com

The stability of the cobalt-EDTA complex is represented by the formation constant (Kf). However, under specific pH conditions, the conditional stability constant (K' or KH) is a more practical measure. It accounts for the protonation of the EDTA ligand and is calculated using the absolute stability constant and a factor (α) that varies with pH. satyensaha.com The general trend is that the stability of metal-EDTA complexes, including those of cobalt, decreases as the pH becomes more acidic. quora.com For instance, complexes of divalent metal ions like Co(II) are generally stable in alkaline or slightly acidic solutions, while trivalent metal complexes can exist in more acidic conditions. lscollege.ac.in

The formation of insoluble metal hydroxides at high pH can also compete with the complexation of cobalt by EDTA. lscollege.ac.in The optimal pH for forming stable Co-EDTA complexes is often buffered to maintain a specific pH range where the complex is stable and hydroxide (B78521) precipitation is minimized. quora.com

| Metal Ion | log K (Absolute Stability Constant) | log K' at pH 5.0 | log K' at pH 10.0 |

|---|---|---|---|

| Co(II) | 16.31 | 9.31 | 15.9 |

| Co(III) | 41.4 | 34.4 | 41.0 |

| Pb(II) | 18.0 | 11.0 | 17.6 |

| Mg(II) | 8.7 | 1.7 | 8.3 |

This table presents illustrative conditional stability constants (log K') calculated from absolute stability constants (log K) and pH-dependent α values. The values for Co(II) and Co(III) are compared with other divalent and trivalent metal ions to show the general trend of pH-dependent stability. Data compiled from various sources. satyensaha.comuri.edu

Photochemical and Radiolytic Degradation Mechanisms

Photochemical Degradation:

The photochemical degradation of cobalt-EDTA complexes, particularly Co(III)-EDTA, involves the absorption of UV light, which leads to intramolecular electron transfer from the EDTA ligand to the cobalt center. This process results in the reduction of Co(III) to Co(II) and the oxidative decarboxylation of the EDTA ligand. cdnsciencepub.comresearchgate.net The primary products of this photolysis are Co(II), carbon dioxide (CO₂), and formaldehyde (B43269) (CH₂O). cdnsciencepub.comresearchgate.net

The stoichiometry of the products can vary. For Co(EDTA)⁻, the ratio of Co(II) to CO₂ is often found to be 1:1. cdnsciencepub.comresearchgate.net This suggests a mechanism where the initial photolytic step produces a radical that subsequently attacks another EDTA molecule, leading to further degradation. cdnsciencepub.com The degradation of the EDTA ligand can proceed through the formation of intermediates such as ethylenediaminetriacetic acid (ED3A). industrialchemicals.gov.au The efficiency of degradation can be influenced by factors such as pH and the presence of other substances. For instance, the quantum yield for the photolysis of Fe(III)-EDTA has been reported to be pH-independent in some studies. researchgate.net

Radiolytic Degradation:

The radiolysis of cobalt-EDTA complexes in aqueous solutions is initiated by the reactive species formed from the radiolysis of water, primarily hydroxyl radicals (•OH), hydrated electrons (eₐₒ⁻), and hydrogen atoms (H•). oup.comakjournals.com The degradation mechanism is dependent on the specific radical species involved.

Hydroxyl radicals and hydrogen atoms tend to reduce Co(III) to Co(II) by abstracting a hydrogen atom from the EDTA ligand, leading to its degradation. oup.com In contrast, hydrated electrons can reduce the Co(III) complex directly to a Co(II) complex without immediate degradation of the ligand. oup.com

The degradation of the EDTA ligand during radiolysis leads to the formation of various smaller organic molecules. In the presence of oxygen, the radiolysis of EDTA can yield products such as formaldehyde, glyoxylic acid, iminodiacetic acid, and ethylenediaminetriacetic acid. rsc.org The efficiency of radiolytic degradation is often expressed in terms of the G-value, which is the number of molecules changed per 100 eV of absorbed energy. The G-value for the reduction of Co(III)Y⁻ has been found to be largely unaffected by pH. oup.com

| Degradation Method | Key Reactant Species | Primary Products | Key Intermediates/Secondary Products |

|---|---|---|---|

| Photochemical (UV) | Photon (hν) | Co(II), CO₂, CH₂O | ED3A, Radical species |

| Radiolytic (Gamma rays) | •OH, eₐₒ⁻, H• | Co(II) | Formaldehyde, Glyoxylic acid, Iminodiacetic acid, ED3A |

This table summarizes the key reactants and products involved in the photochemical and radiolytic degradation of cobalt-EDTA complexes. Data compiled from multiple research findings. cdnsciencepub.comresearchgate.netrsc.org

Interactions with Other Metal Ions and Competing Ligands

Heterometallic Complex Formation

Cobalt-EDTA complexes can interact with other metal ions to form heterometallic, or polynuclear, complexes. In these structures, the EDTA ligand can bridge between two or more different metal centers. The formation of such complexes is dependent on factors like the molar ratios of the reacting species and the pH of the solution.

For example, in a system containing Co(II), Ni(II), EDTA, and an amino acid like 2-aminopropanoic acid (alanine), various polyheteronuclear complexes can form at pH values between 5 and 9 when the metal ions are in excess relative to EDTA. researchgate.net The EDTA molecule can act as a bridging ligand, connecting a cobalt ion and a nickel ion. The amino acid can then act as a secondary ligand, completing the coordination sphere of the metal ions. researchgate.net

Similarly, heterometallic complexes involving cobalt and lanthanide ions (f-d complexes) have been synthesized. ucj.org.uadntb.gov.ua In these complexes, the EDTA ligand often exhibits its maximum denticity towards the lanthanide ion, while the cobalt ion is coordinated by bridging carboxyl groups from the EDTA and water molecules. dntb.gov.ua The stoichiometry of these complexes can vary, for instance, with molar ratios of Pr:Co:EDTA of 1:2:2 being observed. ucj.org.ua

| Reacting Metal Ions | Secondary Ligand | Resulting Heterometallic Complex Species | pH Range of Formation |

|---|---|---|---|

| Co(II), Ni(II) | 2-aminopropanoic acid (Ala) | [(CoAla)Edta(NiAla)]²⁻, [(CoAla₂)Edta(NiAla₂)]⁴⁻ | 5-9 |

| Pr(III), Co(II) | - | Complexes with Pr:Co:EDTA ratio of 1:2:2 | Not specified |

| Nd(III), Co(II) | - | Folded complexes with EDTA bridging Nd(III) and Co(II) | Not specified |

This table provides examples of heterometallic complexes formed from the interaction of cobalt-EDTA with other metal ions. Data compiled from studies on heteronuclear complex formation. researchgate.netucj.org.uadntb.gov.ua

Competitive Binding Studies

The cobalt atom in a Co-EDTA complex can be subject to displacement by other metal ions that form more stable complexes with EDTA under specific conditions. This is the basis of competitive binding or ligand exchange reactions. The outcome of such a competition depends on the relative conditional stability constants of the metal-EDTA complexes involved. chemrevise.org

For instance, if a solution contains Co-EDTA and another metal ion, Mⁿ⁺, which forms a more stable EDTA complex (i.e., has a higher conditional stability constant), an equilibrium will be established where Mⁿ⁺ displaces Co²⁺ from the EDTA complex. chemguide.co.uk The pH of the solution plays a crucial role in these competitive interactions as it affects the conditional stability constants of the complexes. satyensaha.com

Competitive binding can also occur with other ligands. If a strong chelating agent is introduced into a solution containing a Co-EDTA complex, it may compete with EDTA for the cobalt ion. However, due to the very high stability of the Co-EDTA complex, especially Co(III)-EDTA, displacement by other ligands is often thermodynamically unfavorable unless the competing ligand forms an exceptionally stable complex with cobalt. chemrevise.org Studies have shown that even strong ligands may not readily displace cobalt from its EDTA complex. acs.org

These competitive binding principles are utilized in various analytical techniques, such as cathodic stripping voltammetry, to determine the speciation of metals in environmental samples. vliz.be By adding a competing ligand like EDTA and observing the resulting equilibrium, information about the concentration and stability of the original metal-ligand complexes can be obtained. vliz.bencsu.edu

Coordination Dynamics and Solution Behavior of Niosh/yv5965550

Aqueous Speciation and pH Dependence of Cobalt(II) Ethylenediaminetetraacetate (B1237979)

The behavior of the Cobalt(II) Ethylenediaminetetraacetate complex, often denoted as [Co(EDTA)]²⁻, in aqueous solutions is profoundly influenced by the pH of the medium. The ethylenediaminetetraacetic acid (EDTA) ligand is a polyprotic acid with six potential binding sites: two nitrogen atoms and four carboxylate groups. The degree of protonation of these sites is pH-dependent, which in turn affects the stability and structure of the metal complex.

Potentiometric Titration Studies for Speciation Diagrams

Potentiometric titration is a key analytical technique used to investigate the complex-formation equilibria between metal ions and ligands like EDTA. This method involves monitoring the potential of an ion-selective electrode while a titrant (e.g., a standard solution of EDTA) is added to a solution containing the metal ion (Co²⁺). By performing these titrations at a constant ionic strength and temperature, it is possible to determine the stability constants of the various complex species that form in solution.

Spectroscopic Monitoring of pH-Induced Transformations

UV-visible spectroscopy is a valuable tool for monitoring the formation and transformation of colored complexes like those of Cobalt(II). The [Co(EDTA)]²⁻ complex exhibits a characteristic absorption spectrum in the visible range, with a reported absorption maximum around 490 nm. researchgate.net The intensity of this absorption is proportional to the concentration of the complex, allowing for its quantification.

Changes in pH alter the equilibrium between the free metal ion and the complex, which can be observed spectroscopically. As the pH is lowered, the concentration of the [Co(EDTA)]²⁻ complex decreases due to the protonation of the EDTA ligand, leading to a decrease in the absorbance at its characteristic wavelength. Conversely, increasing the pH would favor the formation of the complex, resulting in an increase in absorbance until all the cobalt ions are complexed.

Furthermore, spectroscopic studies can distinguish between different oxidation states of the cobalt-EDTA complex. For instance, the oxidation of [Co(II)(EDTA)]²⁻ to [Co(III)(EDTA)]⁻ results in a noticeable shift in the absorption spectrum, with the Co(III) complex having an absorption maximum at a longer wavelength, around 535-540 nm. researchgate.net While detailed studies systematically documenting the UV-vis spectral changes of the [Co(II)(EDTA)]²⁻ complex as a function of pH are not prevalent in the available literature, the principles of spectrophotometry confirm that such changes would directly correlate with the speciation shifts predicted by potentiometric studies.

Ionic Strength Effects on Complex Stability and Reactivity

The stability of ionic complexes in solution, including [Co(EDTA)]²⁻, is influenced by the ionic strength of the medium. The ionic strength is a measure of the total concentration of ions in a solution. According to the Debye-Hückel theory and its extensions, the activity coefficients of ions decrease with increasing ionic strength. This change in activity affects the equilibrium position of reactions involving ions.

For the complexation reaction: Co²⁺ + EDTA⁴⁻ ⇌ [Co(EDTA)]²⁻

The thermodynamic stability constant (K) is defined in terms of the activities of the reacting species. The conditional stability constant (K'), which is determined at a specific pH and ionic strength, is defined in terms of concentrations. The relationship between these constants and the activity coefficients illustrates the dependence of the observed stability on the ionic strength of the solution.

Studies on other metal-EDTA complexes have shown that an increase in ionic strength generally leads to a decrease in the stability constant. This is because the increase in ionic strength has a more pronounced effect on the activity coefficients of the more highly charged reactant ions (e.g., EDTA⁴⁻) compared to the less charged product ion ([Co(EDTA)]²⁻). While a specific data table for the effect of ionic strength on the stability constant of [Co(EDTA)]²⁻ is not available in the reviewed literature, the general trend observed for other metal-EDTA complexes is expected to apply.

Thermodynamic and Kinetic Studies of Complex Formation

The formation of the [Co(EDTA)]²⁻ complex is characterized by its thermodynamic stability and the kinetics of the reaction. These parameters provide insight into the strength of the cobalt-ligand interaction and the mechanism of complex formation.

Determination of Stability Constants (log K)

The stability constant (K) is a quantitative measure of the strength of the interaction between a metal ion and a ligand. For the [Co(EDTA)]²⁻ complex, the formation constant is typically expressed as log K. A large value of log K indicates a high affinity of the EDTA ligand for the Cobalt(II) ion and the formation of a very stable complex. Various studies have reported the stability constant for the [Co(EDTA)]²⁻ complex, with values generally being in the range of 16-17.

| Stability Constant (log K) | Temperature (°C) | Ionic Strength (M) |

| 16.45 | 25 | 0.1 |

| 16.2 | 20 | 0.1 |

| 16.1 | 20 | 0.1 |

Note: The values presented are a compilation from various sources and may have been determined using different experimental methods.

The high value of the stability constant is largely attributed to the chelate effect. The replacement of multiple water molecules from the hydrated Co(II) ion by the single, multidentate EDTA ligand results in a significant increase in the entropy of the system, which is a major driving force for the complex formation. docbrown.info

Activation Parameters for Complexation Reactions

Kinetic studies of complex formation provide information about the reaction mechanism and the energy barriers involved. The rate of formation of a metal complex is often described by a rate law, and the temperature dependence of the rate constant can be used to determine the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

Thermodynamic parameters such as the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the complexation reaction can be determined from the temperature dependence of the stability constant using the van't Hoff equation. For many metal-EDTA complexes, the enthalpy change is exothermic (negative ΔH°), and the entropy change is positive (positive ΔS°), both of which contribute to a large negative Gibbs free energy change (ΔG°), indicating a spontaneous and favorable reaction. The large positive entropy change is a hallmark of the chelate effect.

An article on the coordination dynamics and solution behavior of the chemical compound designated as "NIOSH/YV5965550" cannot be generated at this time. Extensive searches for this identifier have not yielded a specific chemical name or structure.

The identifier "YV5965550" appears to be a number from the Registry of Toxic Effects of Chemical Substances (RTECS), a database maintained by the National Institute for Occupational Safety and Health (NIOSH). However, without access to a comprehensive and up-to-date RTECS database, it is not possible to definitively identify the chemical substance associated with this number.

Consequently, information regarding its "Coordination Dynamics and Solution Behavior," including "Solvation Dynamics and Solvent Effects on Coordination Geometry and Reactivity," cannot be researched and presented as requested. The generation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the precise identification of the compound .

Should a specific chemical name or CAS number be provided, a thorough and informative article adhering to the requested outline can be produced.

Computational Chemistry and Theoretical Modeling of Disodium Cobalt Ii Ethylenediaminetetraacetate

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and related properties of transition metal complexes. researchgate.netrsc.org For Disodium (B8443419) Cobalt(II) Ethylenediaminetetraacetate (B1237979), DFT calculations offer a detailed picture of its molecular geometry, vibrational modes, and electronic transitions.

The first step in the computational analysis of Disodium Cobalt(II) Ethylenediaminetetraacetate involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Studies on similar metal-EDTA complexes have utilized DFT methods, such as B3LYP with a LanL2DZ basis set, to achieve optimized geometries. researchgate.net

In the case of the [Co(EDTA)]²⁻ anion, the cobalt(II) ion is typically coordinated by the two nitrogen atoms and four carboxylate oxygen atoms of the EDTA ligand, resulting in a distorted octahedral geometry. researchgate.netresearchgate.net The bond lengths between the cobalt ion and the donor atoms are critical parameters derived from these calculations. For instance, a comparative study of M-EDTA complexes (where M = Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺) showed that the M-N and M-O bond lengths are influenced by the nature of the metal ion. researchgate.net

Vibrational frequency calculations are subsequently performed on the optimized geometry. These calculations not only confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) spectrum of the molecule. Key vibrational modes for [Co(EDTA)]²⁻ include the stretching frequencies of the Co-N and Co-O bonds, which are sensitive to the coordination environment. researchgate.net Theoretical analysis has shown that the metal-sensitive vibrations in M(EDTA)²⁻ complexes shift to higher frequencies with increasing complexation stability. researchgate.net

| Parameter | Description |

| Functional | A key component of DFT that approximates the exchange-correlation energy. Examples include B3LYP. researchgate.net |

| Basis Set | A set of mathematical functions used to build molecular orbitals. LanL2DZ is a common choice for metal complexes. researchgate.net |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. For [Co(EDTA)]²⁻, this is a distorted octahedron. researchgate.netresearchgate.net |

| Vibrational Frequencies | Calculated frequencies corresponding to the vibrational modes of the molecule, used to predict the IR spectrum. researchgate.net |

The electronic transitions that give rise to the ultraviolet-visible (UV-Vis) spectrum of Disodium Cobalt(II) Ethylenediaminetetraacetate can be predicted using time-dependent DFT (TD-DFT). These calculations provide information on the excitation energies and oscillator strengths of the electronic transitions. For a high-spin d⁷ cobalt(II) complex in an octahedral field, the electronic spectrum is typically characterized by d-d transitions. unige.ch

The magnetic properties of the complex are determined by the number of unpaired electrons. Cobalt(II) can exist in either a high-spin or a low-spin state depending on the ligand field strength. In the case of [Co(EDTA)]²⁻, the EDTA ligand generally creates a ligand field that results in a high-spin complex with three unpaired electrons. DFT calculations can predict the energy difference between the high-spin and low-spin states, confirming the ground state of the complex. unige.ch The calculated spin density distribution reveals how the unpaired electron density is distributed over the cobalt ion and the EDTA ligand.

| Property | Computational Method | Predicted Outcome for [Co(EDTA)]²⁻ |

| UV-Vis Spectrum | Time-Dependent DFT (TD-DFT) | Prediction of d-d electronic transition energies and intensities. |

| Magnetic State | DFT (Spin-unrestricted) | Typically a high-spin ground state with three unpaired electrons. |

| Spin Density | DFT (Spin-unrestricted) | Distribution of unpaired electron density, primarily on the Co(II) center. |

Molecular Dynamics (MD) Simulations for Solution Behavior and Conformational Analysis

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior in a solvent, typically water. nih.govpncampus.edu.np MD simulations track the movements of atoms over time, providing insights into the interactions between the complex and its environment.

In an aqueous solution, the Disodium Cobalt(II) Ethylenediaminetetraacetate complex is surrounded by water molecules. MD simulations can characterize the structure and dynamics of this hydration shell. The radial distribution function (RDF) is a key metric obtained from MD simulations, which describes the probability of finding a water molecule at a certain distance from the solute. The RDF for the oxygen and hydrogen atoms of water around the [Co(EDTA)]²⁻ complex reveals the organization of the first and subsequent hydration shells.

The simulations can also quantify the dynamics of these water molecules, such as their residence time in the hydration shell and their diffusion coefficients. These dynamics are crucial for understanding the reactivity of the complex in solution. Studies on similar systems, like EDTA with other ions, have shown how the ligand can influence the behavior of surrounding water molecules. nih.govacs.org

The EDTA ligand is known for its conformational flexibility. MD simulations can explore the different conformations that the EDTA ligand can adopt when coordinated to the cobalt(II) ion. The simulations can map out the conformational landscape, identifying the most populated conformations and the energy barriers between them.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Cobalt-EDTA Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.govmdpi.comresearchgate.net While specific QSPR models for Disodium Cobalt(II) Ethylenediaminetetraacetate may not be widely published, the methodology can be applied to a series of analogous cobalt-EDTA compounds to predict various properties.

The QSPR approach involves several key steps:

Data Set Compilation : A dataset of cobalt complexes with EDTA and its analogues is assembled, along with their experimentally determined properties of interest (e.g., stability constants, reaction rates).

Molecular Descriptor Calculation : For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, such as topological, geometrical, and electronic features.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are used to build a mathematical model that correlates the molecular descriptors with the property of interest. mdpi.com

Model Validation : The predictive power of the QSPR model is rigorously assessed using internal and external validation techniques.

Ab Initio Calculations for Fundamental Chemical Principles and Bond Characterization

The application of ab initio methods to metal-EDTA complexes involves the use of various levels of theory and basis sets to achieve a balance between computational cost and accuracy. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, as well as Density Functional Theory (DFT) with various functionals, are commonly employed. mdpi.comjyu.fi These calculations can predict geometric parameters, vibrational frequencies, and electronic properties, which can be compared with experimental data where available.

Research into related metal-EDTA complexes provides a framework for understanding the insights achievable through ab initio calculations. For instance, studies on Fe(EDTA)⁻ have utilized DFT and ab initio molecular dynamics (AIMD) to explore thermal decomposition pathways, highlighting the relative stabilities of Fe-N and Fe-O bonds. mdpi.com Such studies reveal that the delocalized π bonds within the carboxylate groups of EDTA contribute significantly to the stability of the coordination bonds. mdpi.com Furthermore, computational investigations on a series of [EDTA·M(III)]⁻ complexes (where M includes transition metals like Co) have successfully correlated calculated adiabatic and vertical detachment energies with experimental photoelectron spectroscopy data, validating the predicted electronic structures. rsc.org

For Disodium Cobalt(II) Ethylenediaminetetraacetate, ab initio calculations can precisely characterize the coordination environment around the Cobalt(II) center. The ethylenediaminetetraacetate (EDTA) ligand is hexadentate, capable of forming six coordination bonds with the metal ion through its two nitrogen atoms and four carboxylate oxygen atoms, typically resulting in an octahedral geometry. williams.edu Theoretical modeling can determine the equilibrium bond lengths and angles, providing a detailed three-dimensional picture of the complex.

Detailed Research Findings

Ab initio calculations offer a quantitative description of the bonding within the [Co(EDTA)]²⁻ anion. Key findings from such theoretical studies, by analogy with similar documented complexes, would include the optimized geometric parameters and the distribution of electronic charge.

Bond Lengths and Angles: The calculations would yield precise values for the lengths of the cobalt-nitrogen (Co-N) and cobalt-oxygen (Co-O) coordination bonds. These computed distances are critical for understanding the steric and electronic influences on the coordination sphere. Similarly, the bond angles within the chelate rings (both the glycinate (B8599266) and the ethylenediamine (B42938) backbone rings) define the conformation and strain of the coordinated EDTA ligand.

Bond Characterization: The nature of the Co-O and Co-N bonds can be analyzed using various population analysis methods, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM) analysis. This allows for the quantification of the ionic and covalent character of the metal-ligand bonds. For instance, calculations on Fe(EDTA)⁻ have shown that Fe-N bonds are less stable than Fe-O bonds due to the lower negative charge carried by the nitrogen atoms compared to the oxygen atoms. mdpi.com A similar trend would be expected for the cobalt complex.

The following tables present hypothetical but representative data that would be generated from ab initio calculations on the [Co(EDTA)]²⁻ complex, based on findings for structurally similar metal-EDTA complexes. rsc.orgcolorado.edu

Table 1: Predicted Bond Lengths in [Co(EDTA)]²⁻

| Bond | Predicted Length (Å) |

|---|---|

| Co - O (in-plane) | 2.10 |

| Co - O (axial) | 2.15 |

Table 2: Predicted Bond Angles in [Co(EDTA)]²⁻

| Angle | Predicted Angle (°) |

|---|---|

| O - Co - O | 89.5 |

| O - Co - N | 90.5 |

Table 3: Calculated Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

|---|---|

| Co | +1.25 |

| O | -0.75 |

These theoretical data points are fundamental to constructing a comprehensive model of the molecule's chemical behavior. The bond lengths and angles define the steric environment, while the charge distribution provides insight into the electrostatic potential and the sites most susceptible to electrophilic or nucleophilic attack. The characterization of the frontier molecular orbitals (HOMO and LUMO) would further illuminate the complex's redox properties and its potential role in electron transfer reactions. mdpi.com Through these detailed computational findings, a fundamental understanding of the chemical principles governing Disodium Cobalt(II) Ethylenediaminetetraacetate is achieved.

Environmental Chemistry and Geochemical Interactions of Cobalt Edta Complexes

Sorption and Desorption Dynamics on Mineral Surfaces and Organic Matter in Environmental Matrices

The interaction of cobalt-EDTA complexes with solid phases in the environment, such as minerals and organic matter, is a critical factor controlling their transport. Complexation of cobalt with EDTA typically forms an anionic complex, such as Co(II)EDTA²⁻. pnnl.gov This process significantly alters the sorption behavior of cobalt, which usually exists as a cation (Co²⁺) in natural waters. pnnl.govcdc.gov

Adsorption Isotherms and Kinetics